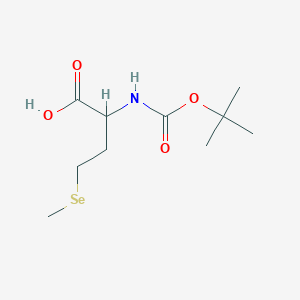

Boc-DL-selenomethionine

Description

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDWZRHRGRTJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Dl Selenomethionine and Its Derivatives

Chemoenzymatic and Chemical Synthetic Routes for Selenomethionine (B1662878) Production

The synthesis of selenomethionine, a selenium-containing analog of the amino acid methionine, can be achieved through various strategies to yield its different stereoisomers: L-selenomethionine, D-selenomethionine, and the racemic mixture, DL-selenomethionine. These methods range from biological fermentation to multi-step chemical synthesis.

Utilization of Precursors and Intermediate Derivatization in Selenomethionine Synthesis

The selection of appropriate starting materials and the modification of intermediate compounds are fundamental to the successful chemical synthesis of selenomethionine.

A key precursor in many syntheses of DL-selenomethionine is α-amino-γ-butyrolactone hydrobromide . This compound serves as an electrophilic substrate. The synthesis proceeds by reacting it with a selenium-containing nucleophile, such as sodium methylselenide (CH₃SeNa) . This nucleophile is often generated in situ from dimethyl diselenide and a reducing agent like sodium borohydride. The reaction opens the lactone ring and introduces the methylseleno group. The resulting intermediate is then hydrolyzed, typically under acidic conditions, to yield DL-selenomethionine.

Another significant precursor is methional (3-methylthiopropionaldehyde), which is used in the Strecker synthesis. While this is a classic route for methionine, it can be adapted for selenomethionine production.

Derivatization of intermediates is often necessary. For example, in enzymatic resolution methods, DL-selenomethionine is first derivatized to N-acetyl-DL-selenomethionine . This allows the aminoacylase (B1246476) enzyme to selectively hydrolyze the N-acetyl group from the L-isomer, enabling the separation of L-selenomethionine from the unreacted N-acetyl-D-selenomethionine.

Transformation from Sulfur-Containing Amino Acids to Selenoamino Acid Derivatives (S→Se Modification)

A sophisticated strategy for synthesizing selenoamino acids involves the chemical transformation of their more common sulfur-containing counterparts. This "atomic mutation" approach leverages the availability of sulfur amino acids to create their selenium analogs.

One documented method starts with L-methionine. The process involves a simultaneous demethylthiolation and cyclization of L-methionine using dimethyl carbonate to generate L-α-amino-γ-butyrolactone. This intermediate is then treated with hydrobromic acid to form L-α-amino-γ-butyrolactone hydrobromate. This compound can then react with a selenium reagent, as described in the previous section, to yield L-selenomethionine. This pathway effectively replaces the sulfur atom of methionine with a selenium atom via a stable, recyclable intermediate.

Protection Group Chemistry: The tert-Butoxycarbonyl (Boc) Moiety

In the multi-step synthesis of peptides or complex molecules involving selenoamino acids, protecting groups are indispensable for masking reactive functional groups and directing the reaction pathway. The tert-Butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine function.

Role of Boc Protection in Selenoamino Acid Synthesis

The Boc group is crucial in the synthesis and application of selenoamino acids for several key reasons:

Masking Amine Reactivity : The primary role of the Boc group is to protect the α-amino group of selenomethionine, preventing it from participating in unwanted side reactions, such as acting as a nucleophile during peptide bond formation.

Enhancing Solubility : The introduction of the bulky, nonpolar Boc group can increase the solubility of the amino acid in organic solvents commonly used in synthesis.

Facilitating Controlled Reactions : By protecting the amine, it allows for selective chemical modifications to be performed on other parts of the molecule, such as the carboxylic acid group.

Mild Deprotection : The Boc group is stable under a wide range of reaction conditions but can be easily and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA). This deprotection regenerates the free amine without damaging the rest of the molecule, including the sensitive selenium moiety.

The synthesis of Boc-DL-selenomethionine is typically achieved by reacting DL-selenomethionine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.

Comparative Analysis with Other Protecting Groups in Selenocysteine (B57510) Synthesis

| Protecting Group | Abbreviation | Cleavage Condition | Advantages | Disadvantages |

| tert-Butoxycarbonyl | Boc | Acid-labile (e.g., TFA) | Stable to basic conditions; easy to remove; good for solution-phase synthesis. | Requires strong acid for final cleavage from resin in Boc-SPPS; repeated acid exposure can degrade sensitive peptides. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base-labile (e.g., Piperidine) | Cleaved under mild basic conditions; orthogonal to acid-labile side-chain protecting groups; ideal for modern automated SPPS. | The basic cleavage conditions can sometimes lead to side reactions like racemization. |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation | Stable to both acidic and basic conditions used for Boc and Fmoc cleavage. | Deprotection requires a metal catalyst (e.g., Palladium), which may not be compatible with selenium-containing compounds. |

The orthogonality of these protecting groups is a key consideration. For instance, the acid-labile Boc group is orthogonal to the base-labile Fmoc group, allowing for selective deprotection strategies in complex syntheses. In the synthesis of selenocysteine-containing peptides, the choice of the Nα-protecting group (like Boc or Fmoc) must be compatible with the protecting group used for the reactive selenol side chain.

Stereoselective Synthesis and Chiral Resolution Techniques

The preparation of enantiomerically pure selenomethionine is critical, as the biological activities of D- and L-enantiomers can differ significantly. Methodologies to achieve this include direct asymmetric synthesis and the resolution of racemic mixtures.

Direct asymmetric synthesis aims to create a specific enantiomer from achiral or prochiral precursors, offering an efficient route to optically active compounds. While direct enantioselective catalytic methods for Boc-selenomethionine are not extensively detailed in the literature, a common and effective strategy is the "chiral pool" approach. This method utilizes readily available, enantiomerically pure starting materials to transfer chirality to the final product.

One such pathway involves using L-methionine as the chiral precursor. The synthesis proceeds by converting L-methionine into L-α-amino-γ-butyrolactone hydrobromide. This intermediate, which retains the stereochemistry of the starting L-methionine, can then be reacted with a selenium-containing nucleophile, such as sodium methylselenide, to yield L-selenomethionine. google.com Subsequent protection of the amino group with a di-tert-butyl dicarbonate (Boc-anhydride) furnishes the desired Boc-L-selenomethionine. This strategy ensures the production of the L-enantiomer with high optical purity.

When a racemic mixture of DL-selenomethionine is synthesized, chiral resolution techniques are employed to separate the enantiomers. These methods are broadly categorized into direct and indirect approaches, primarily using high-performance liquid chromatography (HPLC). academicstrive.com

Direct Methods: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Several CSPs have proven effective for resolving underivatized DL-selenomethionine.

Teicoplanin-based CSPs: These glycopeptide antibiotic phases (e.g., Chirobiotic T) can completely resolve DL-selenomethionine enantiomers in underivatized form. rsc.orgresearchgate.netsigmaaldrich.com The separation mechanism involves multiple chiral recognition interactions, including hydrogen bonding and steric effects. rsc.org

Chiral Crown Ether CSPs: These phases are also well-suited for separating underivatized D- and L-amino acid enantiomers, including selenomethionine. researchgate.net

Chiral Ligand-Exchange Stationary Phases (CLES): A custom-synthesized CLES, created by bonding L-isoleucine to silica (B1680970) gel, has been used to resolve DL-selenomethionine. researchgate.net This technique relies on the formation of transient diastereomeric metal complexes (e.g., with Cu²⁺) between the analyte enantiomers and the chiral selector in the stationary phase. researchgate.net

Indirect Methods: This strategy involves reacting the racemic mixture with an enantiomerically pure chiral derivatizing reagent (CDR) to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated on a conventional, achiral stationary phase, such as a standard C18 reversed-phase column. nih.gov

Isothiocyanate-based CDRs: Reagents like (R)-methyl benzyl (B1604629) isothiocyanate (MBIC) and (S)-1-(1-naphthyl) ethyl isothiocyanate (NEIC) react with the amino group of selenomethionine to form stable diastereomeric thiourea (B124793) derivatives. nih.govnih.gov These derivatives are then readily separated by reversed-phase HPLC. nih.gov The derivatization conditions, such as reaction time and method (conventional stirring vs. microwave irradiation), can be optimized to ensure complete reaction. nih.govnih.gov

The following table summarizes various chromatographic methods for the chiral separation of DL-selenomethionine.

| Method Type | Stationary Phase | Derivatization Required? | Example Reagent/Mobile Phase | Reference |

|---|---|---|---|---|

| Direct | Teicoplanin-based (Chirobiotic T) | No | 2% (v/v) methanol-water | rsc.org |

| Direct | Chiral Crown Ether | No | 0.10 M HClO₄ | researchgate.net |

| Direct | Chiral Ligand-Exchange (L-isoleucine) | No | 0.1 mmol/L Cu²⁺ in 0.05 mol/L KH₂PO₄ buffer (pH 5.5) | researchgate.net |

| Indirect | Reversed-Phase (C18) | Yes | CDRs: (R)-MBIC, (S)-NEIC. Mobile Phase: Triethyl ammonium (B1175870) phosphate (B84403) buffer and acetonitrile (B52724) | nih.gov |

Isotopic Labeling Strategies for this compound

Isotopically labeled compounds are indispensable for tracing metabolic pathways, quantifying biological molecules through isotope dilution mass spectrometry, and for certain NMR spectroscopy applications. mdpi.com Stable, non-radioactive isotopes such as ¹³C, ²H (deuterium), and various selenium isotopes (e.g., ⁸²Se) are commonly incorporated. mdpi.com

The synthesis of this compound can be adapted to include stable isotopes at specific positions.

²H and ⁸²Se Labeling: A well-documented approach allows for the dual labeling of selenomethionine with both deuterium (B1214612) and a specific selenium isotope. nih.govebi.ac.uk For instance, D- and L-[²H₃, ⁸²Se]selenomethionine has been synthesized, incorporating three deuterium atoms on the Se-methyl group and using the ⁸²Se isotope in place of natural abundance selenium. nih.govresearchgate.net This dual labeling provides a distinct mass signature, making it an excellent tracer for metabolic studies and for use as an internal standard in mass spectrometry, as its mass does not overlap with the naturally occurring compound. nih.gov

¹³C Labeling: While specific literature on ¹³C-labeled Boc-selenomethionine is sparse, general synthetic routes for ¹³C-labeling of amino acids are readily applicable. nih.govchemrxiv.org A common strategy involves using a ¹³C-labeled precursor in the synthesis. For example, [¹³C]methyl iodide can be used as the methyl source during the introduction of the Se-methyl group. nih.govresearchgate.net This would place the ¹³C label specifically on the methyl carbon, a position often probed in NMR studies of protein structure and dynamics.

The chemical synthesis of isotopically labeled selenomethionine relies on the reaction of a chiral backbone with a custom-synthesized, labeled nucleophile. A robust pathway for preparing enantiomerically pure, dual-labeled selenomethionine has been established. nih.govresearchgate.net

The key steps in this synthesis are:

Preparation of the Labeled Nucleophile: The process begins with isotopically enriched elemental selenium (e.g., metal ⁸²Se). This is reacted with a labeled methylating agent, such as [²H₃]methyl iodide, to form a labeled diselenide, which is then reduced in situ to generate the highly reactive nucleophile, lithium [²H₃, ⁸²Se]methaneselenolate. nih.govebi.ac.ukresearchgate.net

Condensation Reaction: The labeled lithium methaneselenolate is then reacted with an enantiomerically pure precursor, such as (S)-2-amino-4-bromobutyric acid. nih.govresearchgate.net This nucleophilic substitution reaction forms the carbon-selenium bond, yielding the final labeled L-selenomethionine product, [²H₃, ⁸²Se]selenomethionine, with high optical purity (>99% enantiomeric excess). nih.gov A similar reaction starting with (R)-2-amino-4-bromobutyric acid would yield the corresponding D-enantiomer.

A related method for preparing ⁸²Se-labeled selenomethionine involves reacting metallic ⁸²Se with methyl lithium, followed by condensation with α-amino-γ-bromobutyric acid hydrobromide. rsc.org These synthetic routes provide precise control over the placement of isotopic labels, enabling the production of powerful molecular probes for advanced biochemical research.

Biochemical Transformations and Metabolic Pathways of Selenomethionine Within Research Contexts

Intracellular Fate and Analogy with Methionine Metabolism

The structural similarity between selenomethionine (B1662878) and methionine allows it to be recognized by the same enzymatic machinery, leading to its participation in key cellular processes.

A primary metabolic route for selenomethionine is the transsulfuration pathway, which converts it into selenocysteine (B57510) (Sec). foodb.camdpi.com This pathway is analogous to the conversion of methionine to cysteine. The process begins with the activation of SeMet to S-adenosylselenomethionine. Subsequent enzymatic steps lead to the formation of selenohomocysteine, which is then converted to selenocystathionine (B1218740) by the enzyme cystathionine (B15957) β-synthase (CBS). mdpi.comresearchgate.net The enzyme cystathionine γ-lyase (CGL) then cleaves selenocystathionine to yield selenocysteine. mdpi.com This newly generated selenocysteine can then be acted upon by selenocysteine lyase to release elemental selenium in the form of hydrogen selenide (B1212193) (H₂Se), which enters the dedicated pathway for selenoprotein synthesis. foodb.camdpi.comresearchgate.net

Besides transsulfuration, selenomethionine can undergo catabolism via a transamination-decarboxylation pathway. mdpi.comfoodb.cahmdb.cahmdb.ca This route is considered a major metabolic pathway for methionine, and it is estimated that a significant portion of selenomethionine could also be catabolized this way. foodb.cahmdb.cahmdb.ca This pathway involves the removal of the amino group (transamination) and the carboxyl group (decarboxylation), leading to various metabolic intermediates. Research suggests that under conditions of methionine depletion, this pathway may become hyperactive, potentially channeling metabolites like alpha-ketobutyrate into the TCA cycle. mdpi.com

Due to its close resemblance to methionine, selenomethionine is recognized by methionyl-tRNA synthetase and can be non-specifically incorporated into proteins in place of methionine during translation. nih.govmdpi.comoregonstate.eduorffa.com This incorporation creates a storage pool of selenium within general body proteins, such as albumin and hemoglobin. mdpi.comscispace.comnih.gov This selenium can be released and made available for specific functions, like selenoprotein synthesis, upon the turnover and degradation of these proteins. oregonstate.edubasicmedicalkey.com This non-specific incorporation is a key feature that distinguishes organic selenium forms like selenomethionine from inorganic forms. mdpi.comorffa.com However, only proteins that are genetically programmed to contain selenocysteine at specific sites are classified as true selenoproteins. mdpi.com

Enzymatic Specificity and Selenium/Sulfur Discrimination Mechanisms

The cell possesses sophisticated mechanisms to handle selenium and distinguish it from the more abundant sulfur, ensuring the specific synthesis of functional selenoproteins.

Selenocysteine lyase (SCL) is a key pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that specifically catalyzes the decomposition of selenocysteine into L-alanine and elemental selenium (as H₂Se). mdpi.commdpi.com This enzyme marks a critical juncture between general selenium metabolism and the dedicated pathway for selenoprotein synthesis. researchgate.net SCL exhibits high substrate specificity for selenocysteine. mdpi.com For instance, the Kcat/Km value for the mouse liver enzyme with L-selenocysteine is approximately 4,200 times greater than that with L-cysteine, demonstrating a strong preference for the selenium-containing substrate. asm.org Despite this specificity, L-cysteine can act as a competitive inhibitor for SCL. asm.orgnih.govbiorxiv.org This high degree of selectivity is crucial for ensuring that the selenium released from selenocysteine is channeled specifically into the synthesis of new selenoproteins. asm.org

| Organism | Substrate | Km (mM) | Inhibitor | Ki (mM) | Reference |

|---|---|---|---|---|---|

| Pig (Liver) | L-Selenocysteine | 0.83 | L-Cysteine | 1.0 | mdpi.comasm.org |

| Human | L-Selenocysteine | 0.5 | L-Cysteine | 5.85 | mdpi.com |

| Mouse | L-Selenocysteine | 9.9 | - | - | mdpi.com |

The synthesis of selenocysteine for its specific, co-translational incorporation into selenoproteins occurs on its own unique transfer RNA (tRNA[Ser]Sec). plos.orgwikipedia.org This process is distinct from the generation of free selenocysteine via the transsulfuration pathway. The pathway begins when seryl-tRNA synthetase attaches serine to tRNA[Ser]Sec. basicmedicalkey.complos.org

In eukaryotes and archaea, the serine is then phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK). plos.orgwikipedia.orgnih.gov The resulting phosphoseryl-tRNA[Ser]Sec is the substrate for selenocysteine synthase (SecS). plos.org This enzyme catalyzes the conversion of the phosphoseryl group to a selenocysteyl group, using selenophosphate as the selenium donor. plos.org

Selenophosphate is the activated form of selenium required for this reaction. plos.orgnih.gov It is synthesized from selenide and ATP by the enzyme selenophosphate synthetase (SPS). ub.edu In mammals, there are two forms, SPS1 and SPS2. Research has shown that SPS2 is the essential enzyme for generating the selenophosphate needed for selenoprotein biosynthesis. nih.govcapes.gov.brportlandpress.comnih.gov Knockdown studies in cells revealed that impairing SPS2 function severely inhibits selenoprotein synthesis, a defect that cannot be rescued by SPS1, indicating distinct roles for these two enzymes. nih.govcapes.gov.brnih.gov

| Enzyme | Function | Substrates | Product | Reference |

|---|---|---|---|---|

| Seryl-tRNA Synthetase (SerRS) | Charges tRNA[Ser]Sec with serine | Serine, ATP, tRNA[Ser]Sec | Seryl-tRNA[Ser]Sec | plos.orgnih.gov |

| O-phosphoseryl-tRNA[Ser]Sec Kinase (PSTK) | Phosphorylates the serine moiety | Seryl-tRNA[Ser]Sec, ATP | O-phosphoseryl-tRNA[Ser]Sec | plos.orgnih.gov |

| Selenophosphate Synthetase 2 (SPS2) | Synthesizes the active selenium donor | Selenide, ATP | Selenophosphate | plos.orgnih.govcapes.gov.br |

| Selenocysteine Synthase (SecS) | Converts phosphoserine to selenocysteine on the tRNA | O-phosphoseryl-tRNA[Ser]Sec, Selenophosphate | Selenocysteyl-tRNA[Ser]Sec | plos.org |

Methionine Sulfoxide (B87167) Reductases (MsrA and MsrB1) and Their Relationship to Selenomethionine

Methionine sulfoxide reductases (Msrs) are a crucial family of enzymes responsible for repairing oxidative damage to proteins by reducing methionine sulfoxide (MetO) back to methionine. nih.govportlandpress.com This system is composed of two main enzymes, MsrA and MsrB, which exhibit stereospecificity for the two diastereomers of MetO. portlandpress.comunl.edu MsrA specifically reduces the S-epimer of MetO, while MsrB acts on the R-epimer. nih.govportlandpress.com

The connection between this reductase system and selenium is particularly significant through the isoform MsrB1, which is a selenoprotein containing selenocysteine (Sec) at its active site. nih.govmolbiolcell.orgnih.gov This selenoprotein, also known as Selenoprotein R (SelR), is found in the cytosol and nucleus and demonstrates significantly higher catalytic activity compared to its cysteine-containing counterparts. molbiolcell.orgmdpi.com The substitution of selenocysteine with cysteine in MsrB1 can lead to a drastic reduction in its enzymatic activity, highlighting the essential role of selenium in its function. molbiolcell.org

The expression and activity of MsrB1 are influenced by dietary selenium levels. portlandpress.com A selenium-deficient diet has been shown to decrease MsrB1 expression and increase protein oxidation. portlandpress.com This underscores the importance of adequate selenium intake for maintaining the capacity of the methionine sulfoxide reduction system. portlandpress.com

While MsrA is not a selenoprotein, its function is interconnected with the selenium-dependent MsrB1. Studies have shown that a deficiency in MsrA can lead to decreased expression of MsrB1, suggesting a regulatory relationship between the two enzymes. portlandpress.com Together, MsrA and the selenoprotein MsrB1 form a comprehensive defense mechanism against oxidative protein damage, with the efficacy of the system being partially dependent on selenium availability. nih.govportlandpress.com

Table 1: Key Characteristics of MsrA and MsrB1

| Feature | MsrA | MsrB1 (Selenoprotein R) |

| Substrate Specificity | Methionine-S-sulfoxide | Methionine-R-sulfoxide |

| Selenium Content | Non-selenoprotein | Selenoprotein (contains Selenocysteine) |

| Cellular Location | Cytosol, Nucleus, Mitochondria | Cytosol, Nucleus |

| Catalytic Efficiency | High | Very high (due to Selenocysteine) |

| Regulation by Selenium | Indirectly affected by MsrB1 levels | Directly dependent on selenium availability |

Interplay with Central Carbon and Amino Acid Metabolic Networks

Selenomethionine, upon entering biological systems, is not confined to a single metabolic fate but actively integrates with central carbon and amino acid metabolic networks. mdpi.com A primary route for its metabolism is the trans-sulfuration pathway, which is analogous to the metabolism of its sulfur counterpart, methionine. mdpi.comcambridge.org In this pathway, selenomethionine is converted to selenocysteine, which can then be further metabolized. researchgate.net The intermediates generated during this process, such as alpha-ketobutyrate, can enter central carbon metabolism, influencing energy production and biosynthetic pathways. mdpi.com

The metabolism of selenomethionine also intersects with one-carbon metabolism. cambridge.orgcambridge.org The methionine cycle, a key component of one-carbon metabolism, can utilize selenomethionine to produce S-adenosylselenomethionine, analogous to S-adenosylmethionine (SAM). This highlights the potential for selenomethionine to participate in methylation reactions, which are critical for a wide range of cellular processes. nih.gov The interconnectedness of the methionine and folate cycles means that selenomethionine metabolism can influence the flow of one-carbon units. nih.gov

Reactivity of Selenomethionine and its Metabolites in Biological Systems

Chemical Oxidation of Selenol Functionality and Radical Generation

The selenol group (-SeH) of selenomethionine metabolites, such as selenocysteine derived from the trans-sulfuration pathway, is highly reactive and susceptible to oxidation. nih.govwikipedia.org This reactivity is a key aspect of its biological activity. The oxidation of the selenol functionality can lead to the generation of reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net

Pulse radiolysis studies have provided detailed insights into the radical chemistry of selenomethionine. The reaction of selenomethionine with hydroxyl radicals (•OH) results in the formation of transient radical cations. acs.org At neutral pH, an intramolecularly stabilized monomer radical is formed, which can subsequently react with molecular oxygen. acs.org This reaction with oxygen is a notable difference compared to methionine and contributes to the pro-oxidant potential of selenomethionine under certain conditions. acs.org

The oxidation of selenols is a rapid process, and in the presence of thiols like glutathione (B108866) (GSH), a catalytic cycle can be established, leading to the continuous generation of superoxide radicals. nih.govresearchgate.net This pro-oxidant behavior is thought to be a component of the biological effects of selenium compounds. rsc.org The generation of these radicals can induce oxidative stress, which may in turn activate cellular signaling pathways. researchgate.net For instance, low concentrations of selenomethionine have been observed to induce mild oxidative stress that stimulates DNA synthesis and cell proliferation. researchgate.net

Selenol/Diselenide Exchange Reactions

The selenol group of selenomethionine's metabolites can readily participate in exchange reactions with diselenides, forming new Se-Se bonds. jst.go.jpcdnsciencepub.com These selenol/diselenide exchange reactions are significantly faster than the analogous thiol/disulfide exchanges. cdnsciencepub.comnih.gov This high reactivity is attributed to the lower pKa and greater nucleophilicity of the selenol group compared to the thiol group. wikipedia.orgnih.gov

These exchange reactions are crucial in the context of protein folding and stability. The formation of diselenide bonds can occur more rapidly than disulfide bonds, potentially guiding the correct folding of proteins. jst.go.jp Once formed, diselenide bonds are more resistant to reduction than disulfide bonds, which can enhance the stability of peptides and proteins in a reducing environment. jst.go.jp

Furthermore, selenols can react with disulfides to form selenylsulfide bonds (R-Se-S-R'). This reaction is also a key feature of the catalytic activity of some selenoenzymes. jst.go.jpmdpi.com The interconversion between selenols, diselenides, and selenylsulfides is a dynamic process that plays a significant role in the redox chemistry of selenium in biological systems. jst.go.jpnih.gov The ease with which these reactions occur underscores the role of selenomethionine metabolites as potent modulators of the cellular redox environment. rsc.org

Advanced Research Applications of Boc Dl Selenomethionine in Experimental Systems

Protein Structural Elucidation through Selenomethionine (B1662878) Substitution (MAD/SAD Phasing)

The determination of a protein's three-dimensional structure via X-ray crystallography is often hindered by the "phase problem," where the phase information of the diffracted X-rays is lost during measurement. numberanalytics.com Incorporating selenomethionine into proteins provides a powerful tool to overcome this challenge using techniques like Multi-wavelength Anomalous Diffraction (MAD) and Single-wavelength Anomalous Diffraction (SAD). numberanalytics.comnumberanalytics.comnih.gov

The successful substitution of methionine with selenomethionine is a prerequisite for its use in crystallographic studies. This is achieved by introducing SeMet into proteins during their synthesis in various recombinant expression systems. numberanalytics.com Boc-DL-selenomethionine can act as a source for the SeMet used in these protocols. The general strategy involves providing SeMet in the growth medium while inhibiting the natural methionine biosynthesis pathway of the host organism or using a methionine auxotrophic strain, which cannot produce its own methionine. numberanalytics.comresearchgate.net This forces the cellular machinery to incorporate SeMet into the polypeptide chain in place of methionine. numberanalytics.com Protocols have been developed for several common expression systems. researchgate.netresearchgate.netnih.gov

Interactive Table: Strategies for Selenomethionine Incorporation in Various Expression Systems

| Expression System | General Strategy | Key Considerations | Incorporation Efficiency |

| Escherichia coli | Use of methionine auxotrophic strains (e.g., B834) or inhibition of methionine biosynthesis in prototrophic strains. SeMet is added to a minimal medium. researchgate.net | Simple, cost-effective, and high-yield. Robust protocols are well-established. nih.gov | Often approaches 100%. nih.govnih.gov |

| Yeast (P. pastoris, S. cerevisiae) | Similar to E. coli, involving methionine-free media and the addition of SeMet. researchgate.netnih.gov | Suitable for eukaryotic proteins that require post-translational modifications not present in bacteria. | Variable, often ranging from 50% to 90%. researchgate.netnih.gov |

| Insect Cells (Baculovirus System) | Cells are grown in a methionine-free medium before being infected with a recombinant baculovirus and supplemented with SeMet. nih.govnih.gov | Excellent for producing large, complex eukaryotic proteins and multi-protein complexes. nih.govbiorxiv.org | Typically around 70-75%, though protein recovery might be reduced compared to native expression. nih.gov |

| Mammalian Cells (e.g., HEK293) | Depletion of intracellular methionine pools by incubating cells in methionine-free media, followed by the addition of SeMet. researchgate.net | Necessary for proteins requiring complex mammalian-specific post-translational modifications and proper folding. | Can exceed 90% with optimized protocols. researchgate.net |

The utility of SeMet in crystallography stems from the anomalous scattering properties of the selenium atom. numberanalytics.com When X-rays interact with an atom, they are scattered. For heavier atoms like selenium, the scattering is dependent on the X-ray's wavelength, especially near the atom's absorption edge. bnl.govcsic.es This phenomenon, known as anomalous scattering or anomalous diffraction, results in measurable differences in the intensities of diffraction spots that are related by crystal symmetry (known as Friedel pairs). numberanalytics.com

The MAD and SAD phasing methods exploit these intensity differences. numberanalytics.combnl.gov In a MAD experiment, diffraction data are collected at multiple wavelengths around selenium's K-absorption edge (~0.9795 Å or 12.66 keV), maximizing the anomalous signal. numberanalytics.comcsic.es In a SAD experiment, data are collected at a single wavelength, often at the peak of the anomalous signal. numberanalytics.comnih.gov The measured anomalous differences are used to locate the positions of the selenium atoms within the protein's crystal lattice. numberanalytics.com This information provides the initial phase estimates required to calculate an electron density map and ultimately solve the protein's three-dimensional structure. numberanalytics.comcsic.es Selenium is particularly effective for this because its anomalous signal is significantly stronger than that of sulfur, the atom it replaces from methionine. bnl.govresearchgate.net

Interactive Table: Comparison of Relevant Properties for Sulfur and Selenium in Crystallography

| Property | Sulfur (in Methionine) | Selenium (in Selenomethionine) | Significance in Phasing |

| Atomic Number | 16 | 34 | Higher atomic number leads to stronger scattering. |

| Anomalous Scattering (f'') | ~0.56 e⁻ (at Cu Kα, 1.54 Å) researchgate.net | ~1.27 e⁻ (at Cu Kα, 1.54 Å) researchgate.net | Selenium's stronger anomalous signal is easier to measure accurately, facilitating phase determination. |

| Absorption Edge | K-edge at ~5.0 Å (2.47 keV) | K-edge at ~0.98 Å (12.66 keV) numberanalytics.com | Selenium's edge is accessible at common synchrotron beamlines, allowing for MAD experiments. |

| Incorporation | Naturally present. | Incorporated via metabolic labeling. numberanalytics.com | The ability to specifically label proteins with SeMet provides the necessary phasing power for novel structures. |

Beyond its use in phasing, the incorporation of selenomethionine allows for the detailed study of specific non-covalent interactions known as chalcogen bonds. acs.orgresearchgate.net A chalcogen bond is an attractive interaction between an electrophilic region on a covalently bonded Group 16 element (the chalcogen, such as sulfur or selenium) and a nucleophilic site, commonly an oxygen or nitrogen atom. acs.orgtandfonline.com

Interactive Table: Examples of Selenomethionine Chalcogen Bonds in Protein Structures

| Protein Structure (PDB ID) | Interacting Residues | Bond Type | Distance (Å) | Significance |

| Aminopeptidase N (2GTQ) | Mse 259 ··· Glu 117 researchgate.net | Se ··· O (side chain) | --- | Interaction between residues distant in sequence, located in the protein core. researchgate.net |

| (PDB: 3LKI) | Mse 324 ··· Ser 328 researchgate.net | Se ··· O (side chain) | --- | May stabilize the N-terminal part of a helix, involving two solvent-accessible residues. researchgate.net |

| (PDB: 3MKC) | Mse 104 ··· Gly 98 researchgate.net | Se ··· O (main chain) | --- | Involves a backbone oxygen atom, linking residues that are close in the protein sequence. researchgate.net |

| Heptapeptide (CSD) | Mse ··· O (intermolecular) | Se ··· O | 3.351 researchgate.net | Demonstrates the occurrence of intermolecular chalcogen bonds in peptide crystals. researchgate.net |

Quantitative Proteomics and Metabolomics Studies Using Stable Isotope Labeling

The ability to introduce selenium, including its stable isotopes, into proteins provides a unique handle for advanced mass spectrometry-based quantitative proteomics. This compound can be synthesized with specific stable isotopes, enabling its use in these powerful analytical methods.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely used method for quantitative proteomics. wikipedia.orgnih.govresearchgate.net The core principle of SILAC involves metabolically labeling the entire proteome of cells with amino acids containing stable, non-radioactive heavy isotopes. researchgate.netopenaccesspub.org In a typical experiment, two cell populations are cultured in media that are identical except for one or more amino acids. wikipedia.org One population receives the normal "light" amino acids (e.g., containing ¹²C and ¹⁴N), while the other receives "heavy" versions labeled with stable isotopes (e.g., ¹³C and ¹⁵N). wikipedia.org

After a period of growth to ensure full incorporation, the cell populations can be subjected to different experimental conditions. researchgate.net The samples are then combined, the proteins are extracted and digested into peptides, and the mixture is analyzed by mass spectrometry. wikipedia.org Peptides derived from the "light" and "heavy" conditions are chemically identical but differ in mass, appearing as distinct pairs in the mass spectrum. wikipedia.org The ratio of the signal intensities for these peptide pairs directly reflects the relative abundance of the corresponding protein in the two samples, allowing for highly accurate quantification. researchgate.net

While commonly performed with labeled arginine and lysine (B10760008), the SILAC methodology can be adapted to use other amino acids, including isotopically labeled selenomethionine (e.g., containing ¹³C or ⁷⁷Se). This approach would be particularly powerful for quantitative studies focused specifically on the expression, turnover, and post-translational modifications of selenoproteins or proteins engineered to contain SeMet. nih.gov

Interactive Table: Generalized Workflow of a SILAC Experiment

| Step | Description | Purpose |

| 1. Labeling | Two cell populations are grown in specialized SILAC media: one "light" (with normal amino acids) and one "heavy" (with stable isotope-labeled amino acids). wikipedia.org | To metabolically encode the entire proteome of each cell population with a distinct mass signature. nih.gov |

| 2. Experimental Treatment | The two labeled cell populations are subjected to different stimuli or conditions (e.g., drug treatment vs. control). | To induce changes in protein expression, modification, or interaction that are to be measured. |

| 3. Sample Combination | The "light" and "heavy" cell populations are mixed, typically in a 1:1 ratio. researchgate.net | To ensure identical processing, minimizing experimental variability and enabling accurate relative quantification. |

| 4. Protein Digestion | The combined protein lysate is digested, usually with an enzyme like trypsin, to generate peptides. | To break proteins down into smaller fragments that are suitable for mass spectrometry analysis. |

| 5. Mass Spectrometry | The peptide mixture is analyzed by LC-MS/MS. | To separate, identify, and measure the intensity of the "light" and "heavy" peptide pairs. |

| 6. Data Analysis | The ratios of the intensities for thousands of peptide pairs are calculated. | To determine the relative abundance of each identified protein between the two experimental conditions. wikipedia.org |

Detecting and studying selenoproteins is challenging due to their very low abundance in the proteome. nih.govnih.gov To address this, a powerful computational method called Selenium-Encoded Isotopic Signature Targeted Profiling (SESTAR) was developed. nih.govnih.govacs.org SESTAR does not rely on metabolic labeling with heavy isotopes but instead exploits the unique and distinct natural isotopic distribution of selenium. nih.govnih.gov

Selenium has a characteristic isotopic pattern due to the presence of six stable isotopes. When a peptide containing a selenium atom is analyzed by a mass spectrometer, it produces a unique cluster of peaks reflecting this natural isotopic abundance. The SESTAR algorithm is designed to specifically search raw mass spectrometry data for this distinctive isotopic signature. nih.govresearchgate.net By identifying ions that exhibit this selenium-specific pattern, SESTAR can pinpoint potential selenopeptides with high sensitivity and a low false-positive rate, even when they are present in femtomole quantities. nih.govnih.gov This targeted approach dramatically improves the detection of native selenoproteins from complex biological samples compared to standard database search methods. nih.govresearchgate.net SESTAR has been used to generate a comprehensive atlas of selenoprotein distribution in human tissues and to identify novel protein targets for drugs that interact with selenocysteines. nih.govnih.govresearchgate.net

Interactive Table: Natural Isotopic Abundance of Selenium

| Isotope | Natural Abundance (%) |

| ⁷⁴Se | 0.89 |

| ⁷⁶Se | 9.37 |

| ⁷⁷Se | 7.63 |

| ⁷⁸Se | 23.77 |

| ⁸⁰Se | 49.61 |

| ⁸²Se | 8.73 |

Metabolic Flux Analysis with Labeled Selenomethionine

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govcreative-proteomics.com By introducing stable isotope-labeled substrates, such as those containing ¹³C, ¹⁵N, or in this context, selenium isotopes (e.g., ⁷⁷Se), researchers can trace the path of atoms through metabolic networks. nih.govnih.gov The labeling patterns observed in downstream metabolites, particularly amino acids, provide crucial information for calculating metabolic fluxes. nih.govplos.org this compound, a protected form of the amino acid analog selenomethionine, serves as a valuable tool in these studies.

The core principle of MFA lies in the fact that the isotopic enrichment of a metabolite is a flux-weighted average of the labeling patterns of its precursor substrates. nih.gov When a cell culture is supplied with a labeled tracer, the resulting distribution of isotopes in metabolites like amino acids can be measured, often using techniques like mass spectrometry or NMR spectroscopy. nih.govnih.gov This data is then used to solve a system of algebraic equations that describe the metabolic network, ultimately yielding the intracellular reaction rates. nih.gov

The use of selenomethionine, introduced into the system often via its Boc-protected form for synthetic purposes, offers a unique probe for sulfur metabolism pathways. Since selenomethionine is structurally similar to methionine, it can be incorporated into proteins by the cell's translational machinery, particularly in methionine-auxotrophic strains of organisms like E. coli. nih.govacs.org By using selenomethionine labeled with a stable selenium isotope, researchers can specifically track the fluxes through methionine synthesis and incorporation pathways. This approach is particularly advantageous as it provides a distinct signal from the more abundant sulfur-containing molecules. nih.gov

Key aspects of using labeled selenomethionine in MFA include:

Tracer Selection: The choice of an appropriate isotopic tracer is fundamental to a successful MFA experiment. Labeled selenomethionine allows for the targeted investigation of pathways involving methionine.

Isotopic Steady State: Many MFA experiments are conducted under the assumption of an isotopic steady state, where the isotopic labeling of intracellular metabolites remains constant over time. nih.gov

Analytical Techniques: Techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) are employed to determine the isotopic labeling patterns of metabolites. creative-proteomics.comnih.gov

Below is a table summarizing the key steps and considerations in a typical MFA experiment utilizing a labeled compound like selenomethionine.

| Step | Description | Key Considerations |

| Metabolic Network Construction | A model of the relevant biochemical reactions within the cell is created. | Accuracy and completeness of the reaction network are crucial for reliable flux calculations. creative-proteomics.com |

| Isotope Labeling Experiment | Cells are cultured with a substrate containing a stable isotope, such as ⁷⁷Se-selenomethionine. | The choice of labeled substrate determines which pathways can be effectively probed. nih.gov |

| Metabolite Analysis | Samples are collected, and the isotopic labeling patterns of key metabolites (e.g., proteinogenic amino acids) are measured. | High-precision analytical methods are required to accurately determine isotope distributions. creative-proteomics.comnih.gov |

| Flux Calculation | The experimental labeling data is used in conjunction with the metabolic model to calculate the intracellular fluxes. | This involves solving a system of linear or non-linear equations, often with computational software. nih.gov |

| Result Verification and Analysis | The calculated fluxes are evaluated for consistency and biological relevance. | The results can reveal how metabolic pathways are regulated under different conditions. creative-proteomics.com |

Site-Selective Protein Bioconjugation and Chemical Modification

The ability to chemically modify proteins at specific sites is a cornerstone of modern chemical biology, enabling the creation of novel therapeutics, probes, and materials. pnas.orgchemrxiv.org this compound plays a pivotal role in these endeavors by facilitating the introduction of selenomethionine (SeM), a uniquely reactive amino acid, into protein structures.

Selenomethionine's selenoether side chain possesses distinct nucleophilic properties that allow for its selective modification, even in the presence of other nucleophilic residues like cysteine. pnas.orgchemrxiv.org This chemoselectivity is the basis for its use as a "handle" for protein ligation, the process of joining two or more peptide or protein fragments together. pnas.orgchemrxiv.org

One of the key reactions leveraging SeM is native chemical ligation (NCL), a process that forms a native peptide bond between a C-terminal thioester (or selenoester) of one peptide and an N-terminal cysteine (or selenocysteine) of another. mdpi.com The use of selenoesters in these reactions can enhance the process by facilitating acyl shifts to form stable amide bonds.

The unique reactivity of selenium compared to sulfur is a significant advantage. The Se-H bond is more easily dissociated than the S-H bond, making selenocysteine (B57510) more acidic than cysteine. mdpi.com This property can be exploited for selective modifications. mdpi.com

A particularly effective strategy for SeM bioconjugation involves its reaction with benzyl (B1604629) bromides. pnas.orgchemrxiv.org This reaction, which forms a stable benzylselenonium adduct, has been refined to be a practical and highly chemoselective protein bioconjugation method. pnas.orgchemrxiv.orgnih.gov

A detailed study of the SeM benzylation reaction led to the development of highly efficient linkers, such as the 4-bromomethylphenylacetyl (BrMePAA) linker. pnas.orgcaltech.edu This linker demonstrates robust ligation kinetics, allowing for efficient conjugation of complex molecules like synthetic peptides and polymers to SeM-containing proteins at micromolar concentrations. pnas.orgchemrxiv.orgchemrxiv.org

A key feature of the resulting benzylselenonium linkage is its tunability. The stability and cleavage profile of the conjugate can be modulated by introducing different substituents on the phenyl ring of the linker. pnas.orgchemrxiv.org For instance, electron-donating groups can increase the rate of the benzylation reaction. The resulting selenonium product is stable at physiological pH but can be selectively cleaved by intracellular concentrations of glutathione (B108866), a reducing agent. pnas.orgchemrxiv.org This conditional lability makes it a powerful tool for drug delivery and other applications where controlled release is desired.

The table below summarizes the effect of substituents on the benzylation reaction rate and the stability of the resulting conjugate.

| Substituent on Benzyl Linker | Effect on Benzylation Rate | Stability of Selenonium Adduct |

| Electron-Donating Groups | Increased rate | Tunable, can be designed for specific cleavage conditions |

| Electron-Withdrawing Groups | Decreased rate | Faster degradation in the presence of glutathione mimics chemrxiv.org |

Density Functional Theory (DFT) calculations have supported experimental findings, indicating a preference for an SN1-like reaction mechanism for the benzylation of SeM under physiological conditions. chemrxiv.org

The ability to selectively modify proteins via selenomethionine opens up vast possibilities for engineering chemically enhanced proteins and macromolecules with novel properties and functions. pnas.orgnih.govcaltech.edu By incorporating SeM and subsequently conjugating it with various molecules, researchers can create:

Antibody-Drug Conjugates (ADCs): The precise location of drug attachment to an antibody can significantly impact its efficacy. chemrxiv.org SeM provides a site-specific handle for conjugating cytotoxic drugs to antibodies.

PEGylated Proteins: The attachment of polyethylene (B3416737) glycol (PEG) to proteins can improve their stability and circulation time in the body. chemrxiv.org SeM-mediated conjugation offers a controlled method for PEGylation.

Constrained Peptides: Cyclization or "stapling" of peptides can enhance their stability and biological activity. mdpi.com The reactivity of SeM can be harnessed to create these constrained structures. mdpi.com

Fluorescently Labeled Proteins: The attachment of fluorescent probes to specific sites on a protein allows for its visualization and tracking within cells. The diselenide bond formed from selenocysteine can serve as a handle for fluorescent labeling. rsc.org

Utilization in Cell-Free Protein Synthesis Systems

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for producing recombinant proteins, offering several advantages over traditional in vivo expression methods. frontiersin.orgnih.gov These systems are particularly well-suited for the incorporation of non-canonical amino acids (ncAAs), including selenomethionine. frontiersin.orgcreativebiolabs.net

CFPS systems provide an open environment that is not constrained by a cell membrane or the need to maintain cell viability. frontiersin.orgcreativebiolabs.net This "openness" offers significant advantages for incorporating ncAAs like selenomethionine:

Bypassing Cellular Uptake Issues: In vivo, the incorporation of some ncAAs can be limited by their inefficient transport across the cell membrane. creativebiolabs.netfrontiersin.org CFPS systems eliminate this barrier.

Overcoming Toxicity: Certain ncAAs or the resulting modified proteins can be toxic to living cells. creativebiolabs.netfrontiersin.org The acellular nature of CFPS circumvents this problem.

Precise Control: The open nature of CFPS allows for the precise manipulation of reaction components, enabling greater control over the incorporation of ncAAs. frontiersin.org

High-Throughput Production: CFPS systems can be used to produce proteins, including those containing ncAAs, in high yields, sometimes reaching milligram quantities. creativebiolabs.net

One straightforward method for incorporating ncAAs that are structurally similar to canonical amino acids is through amino acid replacement . frontiersin.org Due to the somewhat relaxed specificity of some aminoacyl-tRNA synthetases (aaRS), these enzymes can charge a native tRNA with a non-canonical analog. frontiersin.orgcreativebiolabs.net Selenomethionine is a prime example of an ncAA that can be incorporated using this method, effectively replacing methionine. frontiersin.org This approach is simple and cost-effective as it does not require the engineering of new aaRS or tRNAs. creativebiolabs.net

More advanced strategies for site-specific ncAA incorporation in CFPS often involve the use of an orthogonal tRNA-aaRS pair and the reassignment of a codon, typically the amber stop codon (UAG). nih.govfrontiersin.org An engineered aaRS specifically charges an orthogonal tRNA with the desired ncAA, and this tRNA recognizes the reassigned codon, leading to the insertion of the ncAA at that specific site in the growing polypeptide chain. frontiersin.org

The table below highlights the advantages of using CFPS for incorporating ncAAs like selenomethionine.

| Advantage of CFPS | Description | Relevance to Selenomethionine Incorporation |

| Open System | Lacks a cell membrane, allowing direct addition of components. frontiersin.orgcreativebiolabs.net | Facilitates the efficient supply of this compound or selenomethionine to the synthesis machinery. |

| Reduced Toxicity Concerns | The absence of living cells means that potentially toxic ncAAs or proteins can be produced. creativebiolabs.netfrontiersin.org | Enables the synthesis of proteins with high levels of selenomethionine incorporation, which might be detrimental to cell health. |

| Direct Control over Components | Researchers can precisely control the concentrations of amino acids, tRNAs, and enzymes. frontiersin.org | Allows for the optimization of selenomethionine incorporation efficiency by adjusting its concentration relative to methionine. |

| Flexibility in Incorporation Methods | Supports both simple amino acid replacement and more complex site-specific incorporation strategies. frontiersin.orgnih.gov | Researchers can choose the most appropriate method for their specific application, whether it's global replacement or targeted insertion of selenomethionine. |

Production of Selenomethionine-Containing Proteins in vitro for Structural and Functional Studies

The in vitro production of proteins containing selenomethionine (SeMet) through cell-free protein synthesis (CFPS) systems has emerged as a powerful technique, particularly for structural biology applications. nih.govfrontiersin.org This method circumvents the inherent cytotoxicity of selenomethionine often observed in in vivo expression systems, which can otherwise hinder the efficient incorporation of this amino acid analog. nih.gov Cell-free systems provide a controlled environment that allows for the high-efficiency substitution of methionine with selenomethionine, a critical step for techniques like multi-wavelength anomalous diffraction (MAD) phasing in X-ray crystallography. nih.govwikipedia.org

Researchers have successfully utilized E. coli-based cell-free systems to generate milligram quantities of SeMet-containing proteins, such as the Ras protein. nih.gov Mass spectrometry analysis of the produced Ras protein revealed a substitution rate of over 95% for methionine residues with selenomethionine. nih.gov Importantly, the resulting SeMet-labeled protein crystallized under the same conditions as the native protein and exhibited the same unit cell constants, indicating that the incorporation of SeMet did not significantly alter its three-dimensional structure. nih.gov The structure of the SeMet-Ras protein, when determined by MAD phasing, was nearly identical to that of the native protein produced in vivo. nih.gov

Similarly, wheat germ-based cell-free expression systems have proven effective for producing SeMet-containing proteins for structural analysis. mdpi.com This approach has been highlighted for its ability to efficiently incorporate selenomethionine, facilitating crystal structure determination through single-wavelength anomalous diffraction. mdpi.com The versatility of CFPS allows for the production of a wide range of proteins, including those that are toxic or difficult to express in living cells, making it a valuable tool for structural genomics and proteomics. frontiersin.orgqiagen.com

The advantages of in vitro synthesis of SeMet proteins are summarized in the table below:

| Feature | Advantage in Cell-Free Systems | Research Application |

| Selenomethionine Incorporation | High efficiency, overcoming in vivo cytotoxicity. nih.govfrontiersin.org | Production of heavy-atom derivative proteins for X-ray crystallography. nih.govwikipedia.org |

| Protein Yield | Milligram quantities can be produced. nih.gov | Sufficient material for structural and functional studies. qiagen.com |

| Structural Integrity | Labeled proteins maintain native-like structure and crystallization properties. nih.gov | Accurate determination of protein three-dimensional structures. nih.gov |

| Versatility | Enables expression of toxic or difficult-to-express proteins. frontiersin.org | Broadens the scope of proteins amenable to structural analysis. mdpi.com |

Applications in Studying Protein Folding and Interactions in Cell-Free Environments

Cell-free environments provide a unique platform for investigating the intricacies of protein folding and intermolecular interactions. The ability to incorporate non-canonical amino acids like selenomethionine in a controlled in vitro setting allows researchers to probe the roles of specific residues in these fundamental processes. nih.gov

A notable application is the use of cell-free synthesized, selenomethionine-labeled proteins in conjunction with Fourier Transform Infrared (FTIR) difference spectroscopy. nih.gov This combination has been employed to study structural changes in bacteriorhodopsin, a membrane protein. nih.govresearchgate.net By substituting methionine with selenomethionine, researchers can introduce a spectroscopic probe to detect subtle conformational changes involving methionine residues during the protein's functional cycle. nih.gov This approach has provided evidence for the involvement of specific methionine residues in the structural dynamics of the retinal binding pocket during photoisomerization. nih.gov

The cell-free incorporation of SeMet offers a general method for assigning methionine-related bands in FTIR spectra, thereby enabling the study of methionine-chromophore interactions and the role of these residues in protein function under physiological conditions. nih.gov Beyond single protein studies, cell-free systems are also amenable to investigating protein-protein interactions. Techniques such as co-immunoprecipitation can be adapted to cell-free lysates to identify binding partners. mdpi.com The open nature of cell-free systems allows for the direct manipulation of the environment and the introduction of labeled or modified proteins to study their interaction dynamics without the complexity of cellular membranes and competing biological processes. nih.gov

Investigation of Methylation Events in Biological Systems

Application of Propargylic Se-adenosyl-L-selenomethionine for Methylome Analysis

The study of protein methylation, a crucial post-translational modification, has been significantly advanced by the development of chemical tools that can probe the cellular methylome. acs.orgacs.org One such powerful tool is propargylic Se-adenosyl-L-selenomethionine (ProSeAM) , an analog of the natural methyl donor S-adenosyl-L-methionine (SAM). acs.orgnih.gov ProSeAM is designed to be recognized by protein methyltransferases (MTases), which then catalyze the transfer of the propargyl group, instead of a methyl group, onto their substrates. researchgate.net This "propargylation" introduces a bioorthogonal alkyne handle onto the target proteins. nih.gov

The key features of ProSeAM that make it an effective tool for methylome analysis include:

Structural Similarity to SAM : The structural difference between ProSeAM and SAM is minimal, allowing it to be accepted as a cofactor by a broad range of native MTases. acs.orgnih.gov

Enhanced Stability : The replacement of the sulfur atom in the corresponding propargylic SAM with selenium results in a more stable compound at physiological pH, preventing rapid decomposition. nih.govsigmaaldrich.com

Bioorthogonal Handle : The transferred propargyl group contains an alkyne functionality that can be specifically tagged using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". nih.govnih.gov This allows for the attachment of reporter molecules, such as biotin (B1667282) for affinity purification or fluorophores for visualization. nih.gov

This chemoenzymatic strategy, often coupled with quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables the identification and quantification of MTase substrates on a proteomic scale. acs.orgnih.gov The general workflow for methylome analysis using ProSeAM is outlined below.

| Step | Description | Purpose |

| 1. Incubation | Cell lysates or purified components are incubated with ProSeAM. acs.orgnih.gov | MTases transfer the propargyl group from ProSeAM to their protein substrates. researchgate.net |

| 2. Click Chemistry | An azide-containing reporter tag (e.g., biotin-azide) is added. nih.gov | Covalent labeling of propargylated proteins for detection and enrichment. researchgate.net |

| 3. Enrichment | Biotin-tagged proteins are captured using streptavidin-coated beads. researchgate.net | Isolation of methylated (propargylated) proteins from the complex mixture. |

| 4. Proteomic Analysis | Enriched proteins are digested and analyzed by LC-MS/MS. acs.orgnih.gov | Identification of the modified proteins and the specific sites of methylation. |

This approach has been successfully applied to identify novel substrates for various MTases, including lysine and arginine methyltransferases, in different cellular contexts and lysates from cell lines like HEK293T. nih.govplos.org Furthermore, this methodology can be adapted to screen for inhibitors of methyltransferases, providing a valuable tool for drug discovery. acs.orgnih.gov By comparing the propargylation patterns in the presence and absence of a potential inhibitor, one can assess its effect on the activity of a multitude of MTases simultaneously. acs.org

Analytical Methodologies for Characterization and Quantification in Research

High-Performance Liquid Chromatography (HPLC) and its Variants

HPLC is a fundamental technique for the separation of compounds in a liquid mixture. For selenoamino acids, its application is primarily divided into reversed-phase methods for general separation and speciation, and chiral methods for the critical analysis of enantiomeric purity.

Reversed-Phase HPLC for Selenoamino Acid Separation and Speciation

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of selenoamino acids based on their hydrophobicity. phenomenex.com In this method, a non-polar stationary phase, typically a C8 or C18 alkyl chain bonded to silica (B1680970), is used with a polar mobile phase. phenomenex.comobrnutafaza.hr The retention of selenoamino acids is influenced by the composition of the mobile phase, which often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. core.ac.ukumass.edu

Pre-column derivatization is a common strategy to enhance the detection and separation of amino acids, including selenoamino acids. core.ac.ukasianpubs.org Reagents like o-phthalaldehyde (B127526) (OPA) can be used to create fluorescent derivatives that are easily detectable. asianpubs.org For instance, the separation of selenomethionine (B1662878), selenocystine, and selenomethylcysteine has been achieved on a reversed-phase column with fluorometric detection after OPA derivatization. researchgate.net

The efficiency of RP-HPLC separation is demonstrated by parameters such as column efficiency, which was reported to be 5400 plates for the selenomethionine peak in one study. core.ac.uk The separation of various selenium species, including selenomethionine, can be accomplished in under 20 minutes using an Agilent Hypersil ODS column with a sodium acetate-based mobile phase. researchgate.net

Table 1: Exemplary RP-HPLC Conditions for Selenoamino Acid Separation

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Agilent Hypersil ODS (C18), 125 mm × 4.6 mm, 5 µm researchgate.net | Zorbax SB-C8, 250 mm x 4.6 mm, 5 µm researchgate.net |

| Mobile Phase | Sodium acetate (B1210297) buffer researchgate.net | Methanol–water (62:38) with 0.024% TFA core.ac.uk |

| Flow Rate | 1 mL/min researchgate.net | 0.2 mL/min core.ac.uk |

| Detection | Fluorometric (Ex: 340 nm, Em: 450 nm) after OPA derivatization researchgate.net | ICP-MS core.ac.uk |

| Analytes Separated | Selenocystine, Selenomethylcysteine, Selenomethionine researchgate.net | Six selenium standards including selenomethionine core.ac.uk |

Chiral HPLC for Enantiomeric Analysis and Purity Determination

The biological activity of amino acids is often specific to one enantiomer, making the analysis of enantiomeric purity crucial. Chiral HPLC is the primary method for separating the D- and L-enantiomers of selenoamino acids like selenomethionine. rsc.orgrsc.org This separation can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column. researchgate.net

Direct enantiomeric separation of underivatized selenoamino acids has been successfully demonstrated using a chiral crown ether stationary phase. researchgate.netrsc.org In one such method, a mobile phase of 0.10 M perchloric acid (HClO4) was used to resolve the enantiomers of D,L-selenomethionine. researchgate.netrsc.orgresearchgate.net The resolution of the enantiomers can be sensitive to temperature, with optimal separation achieved at specific temperatures. researchgate.net For example, at 22 °C, baseline resolution of L-selenomethionine and D-selenomethionine was achieved. researchgate.net

Another approach involves chiral ligand-exchange chromatography (CLEC). nih.gov A custom-synthesized chiral ligand-exchange stationary phase, created by bonding L-isoleucine to silica gel, has been used for the complete resolution of DL-selenomethionine within 40 minutes. nih.gov The mobile phase for this separation contained copper ions and a phosphate (B84403) buffer. nih.gov

Table 2: Chiral HPLC Methods for DL-Selenomethionine

| Method | Stationary Phase | Mobile Phase | Key Finding |

|---|---|---|---|

| Direct Chiral HPLC researchgate.netrsc.org | Chiral crown ether researchgate.netrsc.org | 0.10 M HClO4 researchgate.netrsc.org | Good resolution of D,L-selenomethionine enantiomers. researchgate.netrsc.org |

| Chiral Ligand-Exchange Chromatography nih.gov | L-isoleucine bonded to silica gel nih.gov | 0.1 mmol/L Cu2+ in 0.05 mol/L KH2PO4 buffer (pH 5.5) nih.gov | Complete resolution of DL-SeMet within 40 minutes. nih.gov |

| Indirect Chiral HPLC researchgate.net | Conventional C18 reversed-phase column researchgate.net | Not specified | Separation of diastereomers formed by reaction with a chiral derivatizing agent. researchgate.net |

Mass Spectrometry (MS) Based Detection Techniques

Mass spectrometry provides highly sensitive and selective detection of analytes by measuring their mass-to-charge ratio. When coupled with a separation technique like HPLC or GC, MS is a powerful tool for the speciation and quantification of selenium compounds.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental and Speciated Selenium Detection

ICP-MS is an elemental detection technique renowned for its exceptional sensitivity, capable of detecting selenium at nanogram per liter (ng/L) or parts per trillion (ppt) levels. mdpi.comnih.gov It is frequently coupled with HPLC (HPLC-ICP-MS) for the speciation of selenium, allowing for the quantification of individual selenium compounds in a sample. researchgate.netthermofisher.com The high sensitivity of ICP-MS makes it particularly suitable for analyzing selenium in complex biological and nutritional samples, where concentrations can be very low. researchgate.netrsc.org The detection limits for selenomethionine using HPLC-ICP-MS can be as low as 0.05 ng/mL. mdpi.com

A significant challenge in ICP-MS is the potential for spectral interferences, where other ions have the same mass-to-charge ratio as the target isotope of selenium. mdpi.com For example, the most abundant isotope of selenium, 80Se, can be interfered with by the argon dimer, 40Ar2+. mdpi.comthermofisher.com To overcome such interferences, tandem mass spectrometry (ICP-MS/MS) can be employed. This technique uses a reaction cell to remove interfering ions, thereby improving the accuracy and detection limits of the analysis. mdpi.com

Table 3: Performance Characteristics of ICP-MS for Selenomethionine Detection

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Detection Limit | 0.05 ng/mL | HPLC-ICP-MS/MS | mdpi.com |

| Detection Limit | 15 ng Se/L | GC-ICP-MS | nih.gov |

| Detection Limit | ~4 µg/L | RP-HPLC/ICP-MS | researchgate.net |

| Advantage over UV detection | 40-400 times better detection limits | Chiral HPLC-ICP-MS | researchgate.netrsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Compound Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com Since amino acids like selenomethionine are not inherently volatile, a derivatization step is required to convert them into forms suitable for GC analysis. nih.govresearchgate.net Common derivatization agents include ethyl chloroformate (ECF) and triethyloxonium (B8711484) tetrafluoroborate (B81430), which react with the amino and carboxyl groups of the amino acid to create more volatile derivatives. nih.govnih.gov

This method has been successfully applied to the determination of selenomethionine in various samples, including biological materials and nutritional supplements. nih.govnih.gov Species-specific isotope dilution GC-MS, which uses an isotopically labeled version of the analyte as an internal standard, provides highly accurate and precise quantification. nih.gov For instance, a method using methyl chloroformate for derivatization followed by GC-MS analysis has been developed for the simultaneous determination of methionine and selenomethionine in yeast. nih.gov The detection limit for selenomethionine in this method was estimated to be 1.0 µg/g. nih.gov

Table 4: GC-MS Analysis of Selenomethionine

| Derivatization Agent | Key Application | Detection Limit |

|---|---|---|

| Ethyl chloroformate (ECF) nih.gov | Determination of seleno amino acids in biological samples. nih.gov | 15 ng Se/L for SeMet nih.gov |

| Methyl chloroformate nih.gov | Simultaneous determination of Met and SeMet in yeast. nih.gov | 1.0 µg/g for SeMet nih.gov |

| Triethyloxonium tetrafluoroborate nih.gov | Simultaneous determination of Met and SeMet in food samples. nih.gov | 10 ng/g for SeMet nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Enzymatic Reaction Analysis

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large and non-volatile molecules, making it well-suited for studying biomolecules and their interactions. doi.org ESI-MS can be used to monitor the progress of enzymatic reactions in real-time by directly analyzing the reaction mixture. nih.gov This provides valuable insights into reaction kinetics and mechanisms. nih.gov

In the context of selenoamino acids, ESI-MS has been employed to identify and characterize selenium compounds in complex matrices such as yeast extracts. rsc.orgnih.gov When coupled with HPLC (HPLC-ESI-MS), it can provide both separation and identification of various selenium species. mdpi.com While ESI-MS is generally less sensitive than ICP-MS, its ability to provide molecular and structural information makes it a valuable complementary technique. rsc.org For example, ESI-MS has been used to confirm the identity of selenomethionine and its metabolites in yeast extracts by analyzing their molecular mass and fragmentation patterns. mdpi.comresearchgate.net

Table 5: Applications of ESI-MS in Selenoamino Acid Research

| Application | Sample Matrix | Key Findings |

|---|---|---|

| Identification of selenium compounds rsc.orgnih.govmdpi.com | Yeast extracts rsc.orgnih.govmdpi.com | Confirmed the presence of selenomethionine and its metabolites. mdpi.comresearchgate.net |

| Enzymatic reaction monitoring nih.gov | Enzyme-substrate solutions nih.gov | Allows for the study of pre-steady-state and steady-state kinetics. nih.gov |

| Structural characterization rsc.org | Purified sample fractions rsc.org | Provides molecular mass and fragmentation data for compound identification. rsc.org |

Multi-Wavelength Anomalous Diffraction (MAD) for Structural Determination

Multi-wavelength Anomalous Diffraction (MAD) is a powerful X-ray crystallography technique essential for solving the phase problem in the structural determination of macromolecules like proteins. iucr.orgnumberanalytics.com This method relies on the ability of certain atoms to scatter X-rays anomalously, an effect that is dependent on the X-ray wavelength, particularly near the atom's absorption edge. iucr.orglibretexts.org

In protein crystallography, methionine residues can be substituted with selenomethionine (SeMet). libretexts.orgnumberanalytics.com The selenium atom serves as a potent anomalous scatterer. iucr.org By collecting diffraction data at multiple wavelengths around selenium's absorption edge using a tunable synchrotron radiation source, researchers can generate the necessary phase information to construct an electron density map and determine the protein's three-dimensional structure. iucr.orgnumberanalytics.comiucr.org This approach has been pivotal in elucidating the structures of a vast number of proteins. iucr.org The development of systematic methods for incorporating selenomethionine into recombinant proteins was a critical factor in the maturation of MAD as a routine and impactful analytical technique. iucr.org

Spectroscopic and Other Detection Methods

UV Absorbance and Fluorescence Detection in Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying selenoamino acids. Direct detection of underivatized selenomethionine can be achieved using UV absorbance, typically in the 200 nm range. researchgate.net However, this method can suffer from a lack of selectivity in complex biological matrices due to interference from other UV-absorbing compounds. biocompare.com

To overcome these limitations and enhance sensitivity, fluorescence detection is often paired with a pre-column derivatization step. biocompare.com Various reagents are used to create fluorescent derivatives of amino acids. For instance, o-phthaldialdehyde (OPA) reacts with selenomethionine in the presence of an acetyl-l-cysteine to form a stable derivative that can be detected with high sensitivity. nih.gov Another common derivatizing agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which reacts with the amino group of selenomethionine to yield a highly fluorescent product. jst.go.jpnih.gov This allows for detection at femtomole levels, providing a simple and sensitive method for determining selenomethionine in physiological samples. jst.go.jpnih.gov

| Detection Method | Derivatizing Agent | Excitation λ (nm) | Emission λ (nm) | Key Features |

| UV Absorbance | None | ~200 | N/A | Simple, direct, but lower selectivity. researchgate.net |

| Fluorescence | o-phthaldialdehyde (OPA) | ~340 | ~450 | Fast reaction, good separation, and sensitivity. asianpubs.org |

| Fluorescence | NBD-F | ~470 | ~530 | High sensitivity, allows for detection at fmol levels. jst.go.jp |

Atomic Absorption Spectrometry (AAS) for Selenium Determination

Atomic Absorption Spectrometry (AAS) is a highly sensitive method for elemental analysis and is frequently used to determine the total selenium content in various samples. pjoes.comhilarispublisher.comrjptonline.org Graphite (B72142) Furnace AAS (GFAAS), also known as Electrothermal AAS (ETAAS), offers very low detection limits. hilarispublisher.comrjptonline.org In this technique, the sample is placed in a graphite tube, which is heated in stages to dry, pyrolyze (ash), and finally atomize the sample. rjptonline.org

A significant challenge in GFAAS is the high volatility of selenium, which can lead to its loss at relatively low temperatures during the pyrolysis step before the matrix is fully removed. psu.edu To counteract this, chemical modifiers are used to form more thermally stable selenium compounds. psu.edunih.gov A mixture of palladium and magnesium nitrate (B79036) is a commonly used and effective modifier, allowing for higher pyrolysis temperatures without loss of the analyte. researchgate.netnih.govusgs.gov This ensures that the sample matrix is efficiently removed, reducing background interference and improving the accuracy of the selenium measurement. psu.eduusgs.gov

| Technique | Common Modifiers | Optimal Pyrolysis Temp. (°C) | Optimal Atomization Temp. (°C) |

| GFAAS | Palladium Nitrate | ~1200 | ~2100 |

| GFAAS | Palladium + Magnesium Nitrate | ~1300-1500 | ~2250-2300 |

| GFAAS | Nickel Nitrate | Varies | Varies |

Nuclear Magnetic Resonance (NMR)-based Metabolomics for Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural and chemical information about molecules. acs.orgresearchgate.net In the field of metabolomics, NMR is used to obtain a comprehensive profile of metabolites in a biological sample. iu.edunih.gov For selenium research, the 77Se isotope, which has a nuclear spin of 1/2, is particularly valuable. acs.orgresearchgate.net The chemical shift of 77Se is highly sensitive to the local electronic environment, making 77Se NMR an excellent tool for identifying and characterizing different selenium-containing compounds. acs.orgnih.gov

By using 77Se-enriched selenomethionine as a tracer, researchers can follow its metabolic transformation in biological systems. nih.gov This approach, known as stable isotope-resolved metabolomics, allows for the unambiguous tracking of the selenium atom through various metabolic pathways. nih.gov While 77Se NMR has lower intrinsic sensitivity compared to nuclei like 1H, the wide spectral window and the detailed structural information it provides make it indispensable for speciation and metabolic profiling of selenium compounds. acs.orgresearchgate.net

Sample Preparation and Derivatization for Enhanced Analytical Performance